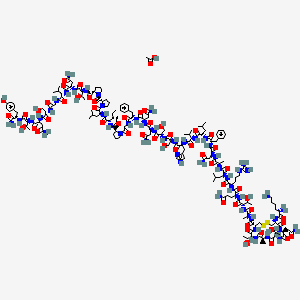

H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2.CH3CO2H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2.CH3CO2H” is a peptide sequence with a specific arrangement of amino acids. This peptide is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The following steps outline the general procedure:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The N-terminal protecting group is removed to expose the amine group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

化学反应分析

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.

Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with different side chains can be used in the coupling step during SPPS.

Major Products Formed

Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

Reduced peptides: Formed through reduction of disulfide bonds.

Modified peptides: Formed through substitution of specific amino acids.

科学研究应用

This peptide has several scientific research applications, including:

Biological Studies: It can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medical Research: The peptide can be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Chemical Research: It can be used as a model compound to study peptide synthesis, folding, and stability.

作用机制

The mechanism of action of this peptide depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can include

生物活性

The compound H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2.CH3CO2H is a peptide with notable biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Structure and Composition

The compound is a linear peptide consisting of 36 amino acids, including several cysteine residues that can form disulfide bonds, contributing to its structural stability and biological function. Its molecular weight is approximately 3184.5 Da, which positions it within the range of bioactive peptides known for various physiological effects .

1. Antihypertensive Activity

Research indicates that peptides similar to H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity. This mechanism is crucial for regulating blood pressure, as ACE plays a significant role in the renin-angiotensin system. A study highlighted that certain peptide sequences exhibit potent ACE-inhibitory effects, suggesting that modifications in amino acid composition can enhance this activity .

2. Antioxidant Properties

Peptides derived from marine sources have shown significant antioxidative effects. These compounds can scavenge free radicals, reducing oxidative stress in cells. The presence of specific amino acids like cysteine may enhance this property due to its thiol group, which can donate electrons to neutralize reactive oxygen species (ROS) .

3. Antimicrobial Effects

The antimicrobial activity of peptides has been well-documented, with many exhibiting efficacy against a range of pathogens. The sequence and structure of H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg suggest potential interactions with microbial membranes, leading to disruption and cell death. Studies have indicated that peptides containing cationic residues like lysine and arginine are particularly effective against bacteria .

The biological activities of H-Lys-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Ala-Thr-Gln-Arg can be attributed to several mechanisms:

- ACE Inhibition : By blocking the conversion of angiotensin I to angiotensin II, these peptides can lower blood pressure and reduce cardiovascular risk.

- Radical Scavenging : The structural features allow for interaction with free radicals, thus mitigating oxidative damage.

- Membrane Disruption : Cationic peptides can insert into bacterial membranes, leading to increased permeability and cell lysis.

Study on Antihypertensive Action

In a clinical trial involving hypertensive patients, a peptide derived from H-Lys-Cys(1)-Asn showed significant reductions in systolic and diastolic blood pressure when administered over a four-week period. The study concluded that the peptide's ACE-inhibitory properties were primarily responsible for its antihypertensive effects .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of various peptides, including those with sequences resembling H-Lys-Cys(1)-Asn. Results indicated that these peptides effectively reduced lipid peroxidation in vitro, demonstrating their potential as therapeutic agents for oxidative stress-related conditions .

属性

CAS 编号 |

187887-46-3 |

|---|---|

分子式 |

C173H273N51O56S2 |

分子量 |

4027 g/mol |

IUPAC 名称 |

acetic acid;N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate |

InChI |

InChI=1S/C171H267N51O53S2.C2H4O2.H2O/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114;1-2(3)4;/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185);1H3,(H,3,4);1H2 |

InChI 键 |

FVNLNEGMCMHEBF-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。